Bromophos-ethyl

Description

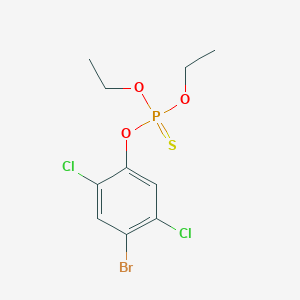

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl2O3PS/c1-3-14-17(18,15-4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGUFOITWDSNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041684 | |

| Record name | Bromophos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [Merck Index] | |

| Record name | Bromophos-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122-133 °C at 0.001 mm Hg | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility (20 °C): 0.14 mg/l water; completely soluble in most common solvents., Soluble in all organic solvents, In water, 0.44 mg/l @ 20 °C | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52-1.55 at 20 °C | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.6X10-5 mm Hg @ 30 °C (6.1 mPa at 30 °C) | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow liquid | |

CAS No. |

4824-78-6 | |

| Record name | Bromophos-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4824-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophos-ethyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004824786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromophos-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophos-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPHOS-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVT4KYL79N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPHOS-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Bromophos-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophos-ethyl, an organothiophosphate insecticide, has been utilized in agricultural and public health sectors for the control of a variety of pests.[1] As a member of the organophosphate class, its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] A thorough understanding of its chemical and physical properties is paramount for researchers and scientists involved in environmental fate analysis, toxicology studies, and the development of novel pest control agents or antidotes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bromophos-ethyl, detailed experimental protocols for their determination, and visualizations of key pathways and workflows.

Chemical and Physical Properties

The fundamental chemical and physical properties of Bromophos-ethyl are summarized in the tables below. These data are essential for predicting its environmental distribution, biological uptake, and potential for persistence.

Table 1: General Chemical Properties of Bromophos-ethyl

| Property | Value | Reference(s) |

| IUPAC Name | O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate | [1][3] |

| CAS Number | 4824-78-6 | [3] |

| Molecular Formula | C₁₀H₁₂BrCl₂O₃PS | [3] |

| Molecular Weight | 394.05 g/mol | [3] |

| Canonical SMILES | CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | [1] |

| InChIKey | KWGUFOITWDSNQY-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of Bromophos-ethyl

| Property | Value | Conditions | Reference(s) |

| Physical State | Colorless to pale yellow liquid | Ambient | [4] |

| Melting Point | -22.1 °C | [5] | |

| Boiling Point | 122-133 °C | at 0.001 mmHg | [3] |

| Water Solubility | 0.14 mg/L | 20 °C | [3] |

| 2.0 mg/L | 20 °C, pH 7 | [1] | |

| Solubility in Organic Solvents | Miscible with most common organic solvents | 20 °C | [1][3] |

| Vapor Pressure | 4.6 x 10⁻⁵ mmHg | 30 °C | [4] |

| Octanol-Water Partition Coefficient (log P) | 6.15 | [1][3] | |

| Density | 1.52 - 1.55 g/cm³ | 20 °C | [3] |

| Refractive Index | 1.5600 | 20 °C/D | [3] |

| Stability | Stable in aqueous suspension up to pH 9; slowly hydrolyzes in alkaline media above pH 9. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of Bromophos-ethyl. This section outlines established protocols for key experiments.

Determination of Water Solubility (Flask Method - adapted from OECD Guideline 105)

This method is suitable for substances with a solubility above 10⁻² g/L.

Principle: A supersaturated solution of Bromophos-ethyl in water is prepared and allowed to equilibrate. The concentration of Bromophos-ethyl in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Add an excess amount of Bromophos-ethyl to a glass flask containing a known volume of deionized water.

-

Seal the flask and place it in a constant temperature shaker bath set at 20 ± 0.5 °C.

-

Agitate the flask for a sufficient period to reach equilibrium (preliminary tests should be conducted to determine this time, typically 24-48 hours).

-

After equilibration, cease agitation and allow the solution to stand at the same temperature to permit the undissolved material to settle.

-

Centrifuge an aliquot of the supernatant at a high speed to remove any suspended micro-particles.

-

Carefully withdraw a known volume of the clear aqueous phase for analysis.

-

Quantify the concentration of Bromophos-ethyl in the aliquot using a validated HPLC or GC-MS method.

-

The analysis should be performed in triplicate.

Determination of Octanol-Water Partition Coefficient (log P) (Shake Flask Method - adapted from OECD Guideline 107)

Principle: The partition coefficient is determined by measuring the concentration of the substance in both n-octanol and water after they have been in contact and have reached equilibrium.

Apparatus:

-

Glass separatory funnels with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

HPLC with UV detector or GC-MS

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

-

Prepare a stock solution of Bromophos-ethyl in the pre-saturated n-octanol.

-

Add a known volume of the n-octanol stock solution to a separatory funnel containing a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected log P value.

-

Shake the funnel for a period sufficient to establish equilibrium (e.g., 24 hours).

-

After shaking, allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Withdraw aliquots from both the n-octanol and aqueous phases for analysis.

-

Determine the concentration of Bromophos-ethyl in each phase using a suitable analytical method (HPLC or GC-MS).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.

-

The experiment should be repeated with different initial concentrations and volume ratios.

Analysis of Bromophos-ethyl by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of Bromophos-ethyl in environmental samples.[6]

Principle: Bromophos-ethyl is extracted from the sample matrix, cleaned up to remove interfering substances, and then separated and detected by GC-MS.

Sample Preparation (e.g., for soil):

-

Homogenize the soil sample.

-

Weigh 5-10 g of the homogenized soil into a centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously again for 1 minute and then centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

-

Cleanup can be performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

-

The final extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 7000A Triple Quadrupole or equivalent.

-

Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).

-

Inlet: Splitless injection at 250 °C.

-

Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp at 25 °C/min to 150 °C (hold for 1 min), then ramp at 4 °C/min to 260 °C (hold for 8 min).

-

MS Transfer Line: 250 °C.

-

Ion Source: Electron Ionization (EI) at 320 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for Bromophos-ethyl should be determined.

Mandatory Visualizations

Synthesis of Bromophos-ethyl

The commercial production of Bromophos-ethyl involves the esterification of 2,5-dichloro-4-bromophenol with diethyl phosphorochloridothioate.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Bromophos-ethyl, like other organophosphates, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors.

Experimental Workflow: GC-MS Analysis of Bromophos-ethyl in Soil

The following diagram illustrates a typical workflow for the analysis of Bromophos-ethyl residues in a soil sample using Gas Chromatography-Mass Spectrometry.[6]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of Bromophos-ethyl, catering to the needs of researchers, scientists, and drug development professionals. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and characterization in a laboratory setting. The visualizations of its synthesis, mechanism of action, and an example analytical workflow serve to further elucidate the core concepts related to this compound. A comprehensive understanding of these properties is essential for assessing its environmental impact, toxicological profile, and for the development of related chemical entities.

References

- 1. Bromophos-ethyl (Ref: SHG-2225) [sitem.herts.ac.uk]

- 2. Differential in vivo inhibition of the foetal and maternal brain acetylcholinesterase by bromophos in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromophos-ethyl - Hazardous Agents | Haz-Map [haz-map.com]

- 5. gcms.cz [gcms.cz]

- 6. recipp.ipp.pt [recipp.ipp.pt]

Synthesis Pathway of O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate (B77711), an organophosphate compound also known as Bromophos-ethyl. The synthesis is a two-step process commencing with the halogenation of 2,5-dichlorophenol (B122974) to yield the key intermediate, 4-bromo-2,5-dichlorophenol (B52177). This intermediate is subsequently reacted with O,O-diethyl phosphorochloridothioate to produce the final product. This document details the experimental protocols for each step, presents key quantitative data, and includes visualizations of the synthetic workflow.

Introduction

O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate is an organophosphate insecticide and acaricide. Understanding its synthesis is crucial for the development of related compounds, the optimization of production processes, and for toxicological and environmental studies. The synthesis involves the formation of a substituted phenolic intermediate followed by a phosphorylation reaction.

Synthesis Pathway Overview

The synthesis of O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate proceeds via the following two key steps:

-

Bromination of 2,5-dichlorophenol: This step introduces a bromine atom onto the aromatic ring of 2,5-dichlorophenol to form 4-bromo-2,5-dichlorophenol.

-

Esterification of 4-bromo-2,5-dichlorophenol: The phenolic intermediate is then reacted with O,O-diethyl phosphorochloridothioate to form the final phosphorothioate ester.

Below is a diagram illustrating the overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2,5-dichlorophenol

This protocol is based on the bromination of 2,5-dichlorophenol in the presence of a catalyst.

Materials:

-

2,5-Dichlorophenol

-

Chlorobenzene (solvent)

-

Triethylamine hydrochloride (catalyst)

-

Bromine

Procedure:

-

Dissolve 81.5 g (0.5 mole) of 2,5-dichlorophenol in 120 g of chlorobenzene in a suitable reaction vessel.

-

Add 4.1 g (0.03 mole) of triethylamine hydrochloride to the mixture.

-

Cool the reaction mixture to 5°C.

-

Slowly add 80.0 g (0.5 mole) of bromine over a period of 3 hours, maintaining the temperature between 5°C and 8°C.

-

After the addition of bromine is complete, allow the reaction mixture to warm to approximately 15°C and stir for an additional hour.

-

The solvent is then removed by distillation under reduced pressure (in vacuo) at 70°C and 15 to 20 torr.

Yield and Purity: This process yields approximately 126.0 g of the product, which contains about 94% by weight of 4-bromo-2,5-dichlorophenol, corresponding to a yield of 98% of the theoretical amount. The product may contain 0.5 to 1% by weight of the isomeric byproduct, 6-bromo-2,5-dichlorophenol.

Step 2: Synthesis of O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate

This step involves the esterification of the previously synthesized 4-bromo-2,5-dichlorophenol. The commercial production of bromophos-ethyl involves reacting the intermediate with diethyl phosphorochloridothioate in the presence of a base such as pyridine or triethylamine.[1] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and ensure a high yield and purity.[1]

Materials:

-

4-bromo-2,5-dichlorophenol

-

O,O-Diethyl phosphorochloridothioate

-

Pyridine or Triethylamine (base)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

Generalized Procedure:

-

In a reaction vessel equipped with a stirrer and under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,5-dichlorophenol in an anhydrous solvent.

-

Add an equimolar amount of a base (e.g., pyridine or triethylamine) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of O,O-diethyl phosphorochloridothioate to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then washed with water, a dilute acid solution (e.g., 5% HCl) to remove the base, and finally with a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 |

| 4-Bromo-2,5-dichlorophenol | C₆H₃BrCl₂O | 241.89 |

| O,O-Diethyl phosphorochloridothioate | C₄H₁₀ClO₂PS | 188.61 |

| O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate | C₁₀H₁₂BrCl₂O₃PS | 394.05 |

Mandatory Visualization

The logical relationship of the synthesis is depicted in the following diagram.

Conclusion

The synthesis of O,O-diethyl O-(4-bromo-2,5-dichlorophenyl) phosphorothioate is a well-established process involving two primary synthetic steps. This guide provides a detailed protocol for the synthesis of the key intermediate, 4-bromo-2,5-dichlorophenol, and a generalized yet comprehensive procedure for the final esterification step based on established chemical principles. The provided data and visualizations offer a clear and concise understanding of the synthesis pathway for researchers and professionals in the field. Further optimization of the second step could focus on specific reaction conditions and purification techniques to maximize yield and purity.

References

An In-depth Technical Guide on the Mechanism of Action of Bromophos-ethyl on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophos-ethyl, an organophosphate insecticide, exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system. This technical guide delineates the molecular mechanism of this inhibition, providing a comprehensive overview of the kinetic parameters involved, detailed experimental protocols for its assessment, and visual representations of the key pathways and workflows. The irreversible phosphorylation of the serine residue within the active site of AChE by bromophos-ethyl leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. Understanding the specifics of this interaction is paramount for the development of potential antidotes and for assessing the environmental and health impacts of this compound.

Introduction

Organophosphate (OP) insecticides, including bromophos-ethyl, represent a significant class of neurotoxic agents. Their primary mode of action is the targeted inhibition of acetylcholinesterase (AChE), an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. This enzymatic degradation of ACh is essential for the termination of nerve impulses. The inhibition of AChE by OPs leads to an accumulation of ACh, resulting in persistent stimulation of cholinergic receptors, which can cause a range of adverse effects from muscle tremors to paralysis and, in severe cases, death.[1][2] Bromophos-ethyl has been identified as an irreversible inhibitor of AChE.[3] This guide provides a detailed examination of the mechanism of action of bromophos-ethyl on AChE, with a focus on the quantitative aspects of this interaction and the methodologies used for its study.

The Molecular Mechanism of Acetylcholinesterase Inhibition

The interaction between bromophos-ethyl and acetylcholinesterase is a multi-step process that ultimately leads to the formation of a stable, covalent bond between the organophosphate and the enzyme's active site. This process effectively renders the enzyme non-functional.

The overall reaction can be summarized as follows:

E-OH + PX ⇌ E-OH·PX → E-OP + XH

Where:

-

E-OH represents the active acetylcholinesterase enzyme with the critical serine hydroxyl group.

-

PX represents the organophosphate inhibitor, bromophos-ethyl.

-

E-OH·PX is the reversible Michaelis-Menten complex formed upon initial binding.

-

E-OP is the stable, phosphorylated, and inactive enzyme.

-

XH is the leaving group.

This process can be further broken down into the following key kinetic events:

-

Binding and Formation of the Reversible Complex: Initially, the bromophos-ethyl molecule binds to the active site of AChE to form a reversible enzyme-inhibitor complex. The affinity of the inhibitor for the enzyme is described by the dissociation constant (Kd).

-

Phosphorylation: Following the formation of the reversible complex, a nucleophilic attack by the serine hydroxyl group in the AChE active site on the phosphorus atom of bromophos-ethyl occurs. This results in the formation of a stable, covalent phosphyl-enzyme conjugate and the release of a leaving group. The rate of this irreversible step is defined by the phosphorylation rate constant (kp).

-

Aging: The phosphorylated enzyme can undergo a further, time-dependent conformational change known as "aging." This process typically involves the dealkylation of the attached phosphoryl group, resulting in a more stable, negatively charged adduct that is highly resistant to reactivation by nucleophilic agents like oximes. The rate of this process is described by the aging rate constant (ka).

-

Spontaneous Reactivation: In some cases, the phosphorylated enzyme can be slowly hydrolyzed by water, leading to the regeneration of the active enzyme. This process, known as spontaneous reactivation, is generally very slow for most organophosphate-inhibited AChE and is quantified by the spontaneous reactivation rate constant (ks).

The overall potency of an irreversible inhibitor like bromophos-ethyl is often characterized by the bimolecular rate constant (ki), which incorporates both the binding affinity (Kd) and the rate of phosphorylation (kp).

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the molecular interactions involved in the inhibition of acetylcholinesterase by bromophos-ethyl.

Quantitative Analysis of Acetylcholinesterase Inhibition

A comprehensive understanding of the inhibitory potential of bromophos-ethyl requires the determination of several key kinetic parameters. While specific kinetic data for bromophos-ethyl is not extensively available in the public literature, data for the closely related parent compound, bromophos, provides valuable insights.

Table 1: In Vitro and In Vivo Inhibition of Cholinesterase by Bromophos

| Parameter | Tissue/Organism | Value | Reference |

| In Vitro IC50 | |||

| Maternal Serum (Rat) | 119.12 µM | [4] | |

| Maternal Brain (Rat) | 115.17 µM | [4] | |

| Foetal Brain (Rat) | 112.14 µM | [4] | |

| In Vivo ID50 | |||

| Maternal Serum (Rat) | 2.02 mg/kg b.w. | [4] | |

| Maternal Brain (Rat) | 205.0 mg/kg b.w. | [4] | |

| Foetal Brain (Rat) | 952.92 mg/kg b.w. | [4] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity in vitro. ID50 (median inhibitory dose) is the dose of a substance that causes 50% inhibition of the enzyme activity in vivo.

Experimental Protocols

The in vitro assessment of AChE inhibition by bromophos-ethyl is typically conducted using a modification of the Ellman's method.[5][6][7] This colorimetric assay is widely used due to its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Ellman's Method

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB2-) anion, which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. The presence of an inhibitor like bromophos-ethyl will reduce the rate of this reaction.

Typical Experimental Workflow

The following diagram outlines a typical workflow for an in vitro AChE inhibition assay using the Ellman's method.

Detailed Methodological Considerations

-

Enzyme Source: Acetylcholinesterase can be obtained from various sources, including electric eel (Electrophorus electricus), bovine erythrocytes, or recombinant human AChE. The choice of enzyme source can influence the kinetic parameters.

-

Buffer Conditions: The pH and composition of the buffer are critical for optimal enzyme activity and inhibitor interaction. Phosphate buffer at a pH of 7.4 to 8.0 is commonly used.[6]

-

Substrate and Inhibitor Concentrations: A range of substrate (ATCh) concentrations should be used to determine the kinetic parameters of the enzyme. Similarly, a series of bromophos-ethyl concentrations are required to determine the IC50 value and other inhibitory constants.

-

Solvent: As bromophos-ethyl has low aqueous solubility, it is typically dissolved in an organic solvent like DMSO or ethanol. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

-

Temperature: The assay is usually performed at a constant temperature, typically 25°C or 37°C.

-

Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial for irreversible inhibitors to allow for the phosphorylation reaction to occur. The duration of this pre-incubation and the subsequent reaction time for the colorimetric measurement should be optimized.

-

Data Analysis: Reaction rates are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition is calculated relative to the control (enzyme activity without the inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. More complex kinetic analyses are required to determine the individual rate constants (ki, kp, Kd, etc.).[8]

Conclusion

Bromophos-ethyl acts as a potent and irreversible inhibitor of acetylcholinesterase through the phosphorylation of a critical serine residue in the enzyme's active site. This covalent modification leads to the accumulation of acetylcholine and the disruption of cholinergic neurotransmission. While specific kinetic data for bromophos-ethyl remains limited in publicly accessible literature, the established methodologies, such as the Ellman's assay, provide a robust framework for its detailed characterization. Further research to determine the precise kinetic constants (ki, kp, Kd, ka, and ks) for bromophos-ethyl with various AChE species is essential for a more complete understanding of its toxicological profile and for the development of effective countermeasures. This technical guide provides the foundational knowledge and experimental framework necessary for researchers, scientists, and drug development professionals to investigate the intricate mechanism of action of bromophos-ethyl on acetylcholinesterase.

References

- 1. youtube.com [youtube.com]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential in vivo inhibition of the foetal and maternal brain acetylcholinesterase by bromophos in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Pathways of Bromophos-ethyl Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophos-ethyl, an organothiophosphate insecticide, undergoes extensive metabolic transformation in biological systems. This guide delineates the core biochemical pathways involved in the metabolism of Bromophos-ethyl, focusing on the key enzymatic reactions, resulting metabolites, and the experimental methodologies used for their characterization. While specific quantitative data for Bromophos-ethyl is limited in publicly accessible literature due to its status as an older and now largely obsolete pesticide, this document compiles available information and extrapolates likely metabolic fates based on the well-understood metabolism of analogous organophosphate compounds. The primary metabolic routes involve oxidative desulfuration, hydrolysis by esterases, and conjugation reactions, leading to the formation of more polar and readily excretable metabolites.

Introduction

Bromophos-ethyl, O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate (B77711), is a non-systemic insecticide and acaricide. Like other organophosphates, its biological activity and detoxification are intrinsically linked to its metabolic fate within the organism. Understanding these metabolic pathways is crucial for assessing its toxicological profile, developing sensitive analytical methods for exposure monitoring, and for professionals in drug development studying xenobiotic metabolism. The metabolism of Bromophos-ethyl primarily occurs in the liver and involves a series of enzymatic reactions that can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolic Pathways

Phase I metabolism of Bromophos-ethyl introduces or exposes functional groups, which generally decreases its lipophilicity and prepares it for Phase II conjugation. The principal Phase I reactions are oxidative desulfuration and hydrolytic cleavage.

Oxidative Desulfuration

A critical activation step for many organothiophosphates is the oxidative desulfuration of the P=S bond to a P=O bond, mediated by cytochrome P450 (CYP) enzymes in the liver. This reaction converts the parent compound into its oxygen analog, Bromoxon-ethyl, which is a much more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity.

Hydrolysis

Hydrolytic cleavage of the ester bonds is a major detoxification pathway for Bromophos-ethyl and its active metabolite, Bromoxon-ethyl. This process is catalyzed by a group of enzymes known as A-esterases or paraoxonases, which are found in plasma and liver microsomes[1]. Carboxylesterases may also play a role in the hydrolysis of the ethyl ester linkages. The primary sites of hydrolytic attack are the P-O-aryl and P-O-ethyl bonds.

-

Cleavage of the P-O-aryl bond: This reaction yields O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol.

-

Cleavage of the P-O-ethyl bonds (Dealkylation): This results in the formation of desethyl-bromophos-ethyl.

A significant residue identified in the fat of animals exposed to Bromophos-ethyl is O,O-diethyl O-(2,5-dichlorophenyl)phosphorothionate, indicating that cleavage of the bromine atom is not a primary metabolic step and that the core phosphorothioate structure can persist[1].

Phase II Metabolic Pathway

The metabolites generated during Phase I, particularly the phenolic metabolite 4-bromo-2,5-dichlorophenol, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.

Glutathione (B108866) Conjugation

Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the ethyl groups of Bromophos-ethyl (O-de-ethylation), leading to the formation of a desethylated metabolite and a glutathione conjugate. While direct evidence for Bromophos-ethyl is scarce, this is a known pathway for related organophosphates. Studies on the closely related bromophos (the dimethyl analog) have shown that its degradation is stimulated by glutathione in liver preparations[1].

Summary of Potential Metabolites

Based on the described pathways, the following table summarizes the potential metabolites of Bromophos-ethyl.

| Metabolite | Metabolic Pathway | Enzymes Involved (Putative) |

| Bromoxon-ethyl | Oxidative Desulfuration | Cytochrome P450s |

| O,O-diethyl phosphorothioate | Hydrolysis (P-O-aryl cleavage) | A-esterases, Paraoxonases |

| 4-bromo-2,5-dichlorophenol | Hydrolysis (P-O-aryl cleavage) | A-esterases, Paraoxonases |

| Desethyl-bromophos-ethyl | Hydrolysis (P-O-ethyl cleavage) | Esterases, Glutathione S-transferases |

| O,O-diethyl O-(2,5-dichlorophenyl)phosphorothionate | Residue found in fat | Likely a stable metabolite |

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to investigate the oxidative metabolism of Bromophos-ethyl.

Objective: To determine the rate of disappearance of Bromophos-ethyl and the formation of its metabolites when incubated with liver microsomes.

Materials:

-

Pooled liver microsomes (e.g., from rat or human)

-

Bromophos-ethyl standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

Prepare a stock solution of Bromophos-ethyl in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the Bromophos-ethyl substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of Bromophos-ethyl and its metabolites using a validated LC-MS/MS or GC-MS method.

In Vivo Metabolism and Excretion Study in Rats

This protocol outlines a basic in vivo study to identify and quantify the metabolites of Bromophos-ethyl excreted in urine and feces.

Objective: To determine the excretion profile and identify the major metabolites of Bromophos-ethyl in a mammalian model.

Materials:

-

Sprague-Dawley rats

-

Metabolic cages for separate collection of urine and feces

-

Bromophos-ethyl

-

Vehicle for oral administration (e.g., corn oil)

-

Analytical standards of potential metabolites

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS/MS or GC-MS system for analysis

Procedure:

-

House rats individually in metabolic cages for an acclimatization period.

-

Administer a single oral dose of Bromophos-ethyl to the rats.

-

Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours) post-dosing.

-

Measure the volume of urine and the weight of feces collected at each interval.

-

Homogenize fecal samples and extract the metabolites with a suitable organic solvent.

-

Process urine samples, which may include enzymatic deconjugation (using β-glucuronidase/sulfatase) to analyze for conjugated metabolites.

-

Clean up the extracts using SPE.

-

Analyze the processed samples by LC-MS/MS or GC-MS to identify and quantify Bromophos-ethyl and its metabolites.

Visualizations

The following diagrams illustrate the proposed metabolic pathways and a general experimental workflow for studying Bromophos-ethyl metabolism.

References

The Pharmacokinetic Profile of Bromophos-ethyl in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the absorption, distribution, and excretion of Bromophos-ethyl in mammals. This document synthesizes available data to offer insights for researchers, scientists, and professionals in drug development and toxicology.

Executive Summary

Bromophos-ethyl, an organothiophosphate insecticide, undergoes rapid absorption, distribution, and excretion in mammals. While specific quantitative data for Bromophos-ethyl is limited in publicly available literature, studies on the closely related compound Bromophos, along with residue analyses for Bromophos-ethyl in livestock, provide a strong framework for understanding its pharmacokinetic profile. Following oral or dermal administration, the compound is expected to be absorbed and distributed to various tissues, with a notable affinity for fatty tissues. Metabolism primarily involves hydrolysis and oxidation, leading to the formation of polar metabolites that are predominantly excreted via the urine.

Absorption

The absorption of Bromophos-ethyl can occur through oral and dermal routes.

Oral Absorption

Studies on the methyl analog, Bromophos, indicate rapid and significant absorption from the gastrointestinal tract in rats. Following oral administration of radiolabeled Bromophos, peak blood levels were observed at 7 hours, with a biological half-life of 14 hours, suggesting efficient uptake from the gut[1].

Dermal Absorption

Distribution

Once absorbed, Bromophos-ethyl is distributed throughout the body. Organophosphates, in general, are distributed to a wide range of tissues.

Tissue Distribution in Rodents

In studies with radiolabeled Bromophos in rats, high concentrations of radioactivity were initially found in the stomach, intestine, liver, and kidneys within the first 12 hours after administration, indicating these as primary sites of distribution and potential metabolism[1].

Distribution in Livestock

Field studies have demonstrated the distribution of Bromophos-ethyl into the fat and milk of livestock.

Table 1: Residue Levels of Bromophos-ethyl in Sheep Fat Following Dipping

| Time After Dipping (days) | Concentration in Back Fat (mg/kg) | Concentration in Renal Fat (mg/kg) | Concentration in Omental Fat (mg/kg) |

| 2 | 0.6 - 1.1 | 0.7 - 3.1 | Not Reported |

| 7 | 1.0 - 3.4 | 1.5 - 2.9 | Not Reported |

| 14 | 0.9 - 1.9 | 1.2 | 1.9 |

| 28 | 0.3 - 0.4 | 0.4 - 1.0 | Not Reported |

| 42 | 0.03 - 0.14 | 0.03 - 0.3 | Not Reported |

| 56 | <0.1 | 0.02 | 0.04 |

Source: Adapted from WHO/JMPR, 1975[2]

Table 2: Residue Levels of Bromophos-ethyl in Butter from Dipped Dairy Cows

| Time After Dipping (days) | Concentration in Butter (mg/kg) |

| 0 | 0.49 - 0.87 |

| 1 | 0.87 - 1.13 |

| 2 | 0.35 - 1.02 |

| 3 | 0.24 - 0.47 |

| 4 | 0.08 - 0.12 |

| 5 | 0.06 - 0.08 |

| 6-7 | 0.02 - 0.04 |

| 8-17 | ≤ 0.01 |

Source: Adapted from WHO/JMPR, 1975[2]

Metabolism

The biotransformation of Bromophos-ethyl is expected to follow the general metabolic pathways of organothiophosphate insecticides, which primarily involve oxidative and hydrolytic reactions. The metabolism of the closely related Bromophos in rats has been shown to yield several metabolites[1].

The probable metabolic pathway for Bromophos-ethyl involves two main routes:

-

Oxidative Desulfuration: The conversion of the thiophosphate group (P=S) to a phosphate (B84403) group (P=O) to form the more potent oxygen analog, "bromoxon-ethyl". This is a common activation step for organothiophosphates.

-

Hydrolysis: Cleavage of the ester bonds, leading to the formation of O,O-diethyl phosphorothioic acid or O,O-diethyl phosphoric acid and the halogenated phenol, 4-bromo-2,5-dichlorophenol.

Further degradation can occur through dealkylation of the ethyl groups.

Excretion

The elimination of Bromophos-ethyl and its metabolites is rapid and occurs primarily through the urine.

Excretion in Rodents

Studies on radiolabeled Bromophos in rats provide significant insight into the excretion of these compounds.

Table 3: Excretion of Radiolabeled Bromophos in Rats

| Radiotracer | Route | 24 Hours (% of Dose) | 96 Hours (% of Dose) |

| ³H-Bromophos | Urine | 96% | Not Reported |

| Feces | 1% | 2% | |

| ³²P-Bromophos | Urine | 63% | Not Reported |

| Feces | 16% | Not Reported |

Source: Adapted from WHO, 1972[1]

Biliary Excretion

Biliary excretion plays a role in the elimination of Bromophos metabolites. In a study with ³H-labeled Bromophos in rats, 25% of the administered radioactivity was excreted in the bile within 8 hours of intraduodenal administration[1]. This suggests that metabolites, likely including the dichlorobromophenol moiety, are secreted into the bile. These metabolites may then be subject to enterohepatic recirculation or excretion in the feces.

Experimental Protocols

Detailed experimental protocols for the cited studies on Bromophos-ethyl are not fully available in the public domain. However, a representative protocol for a pharmacokinetic study in rats, compliant with Good Laboratory Practice (GLP) and based on current OECD guidelines, is outlined below.

Representative Protocol for an Oral Pharmacokinetic Study in Rats

-

Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Minimum of 5 days.

-

Housing: Individually in metabolism cages to allow for separate collection of urine and feces.

-

Test Substance Administration: A single oral gavage dose of radiolabeled ([¹⁴C] or [³H]) Bromophos-ethyl in a suitable vehicle (e.g., corn oil). At least two dose levels should be tested.

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing. Plasma is separated by centrifugation.

-

Urine and Feces: Collected at intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).

-

Tissues: At the termination of the study, key tissues (liver, kidney, fat, muscle, brain, etc.) are collected.

-

-

Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and tissue homogenates is determined by liquid scintillation counting.

-

Metabolite Profiling: Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Mass Spectrometry (LC-MS), are used to separate and identify the parent compound and its metabolites in plasma, urine, and feces. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for the analysis of the volatile phenolic metabolite.

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data. The percentage of the administered dose excreted in urine and feces is determined. Tissue distribution is expressed as the concentration of radioactivity per gram of tissue.

References

An In-Depth Technical Guide on the Toxicokinetics and Toxicodynamics of Bromophos-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophos-ethyl, an organothiophosphate insecticide, exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicokinetics and toxicodynamics of bromophos-ethyl, synthesizing available data on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and dose-response relationships. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound. While quantitative data for bromophos-ethyl is limited in publicly available literature, this guide consolidates existing knowledge and draws parallels from its closely related methyl analog, bromophos, to provide a holistic view.

Toxicokinetics: The Journey of Bromophos-ethyl in the Body

The toxicokinetics of a compound describes its movement into, through, and out of the body. For bromophos-ethyl, this involves the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption

Bromophos-ethyl can be absorbed into the body through oral, dermal, and inhalation routes. The rate and extent of absorption can be influenced by the formulation and the vehicle used.[1] As a lipophilic organophosphate, dermal absorption is a significant route of exposure.

Distribution

Following absorption, organophosphorus compounds like bromophos-ethyl are distributed throughout the body via the bloodstream.[1] Due to their lipophilicity, they can accumulate in fatty tissues. One study detected residues of O,O-diethyl O-(2,5-dichlorophenyl)phosphorothionate, a metabolite of bromophos-ethyl, in the meat fats of animals, indicating its distribution to and storage in adipose tissue.[2]

Metabolism

Metabolism of bromophos-ethyl, like other organothiophosphates, involves two primary phases.

-

Phase I (Activation and Detoxification): This phase involves oxidative desulfuration, where the P=S group is converted to a P=O group by cytochrome P450 enzymes. This creates the oxygen analog, or "oxon," which is a much more potent inhibitor of acetylcholinesterase. This is a bioactivation step. Detoxification also occurs in Phase I through the hydrolysis of the ester linkages by esterases.[1]

-

Phase II (Conjugation): The metabolites from Phase I are then conjugated with endogenous molecules, such as glutathione, to increase their water solubility and facilitate their excretion.

The primary metabolites of bromophos (the methyl analog) have been identified as phosphate, dimethylthionophosphate, monodesmethyl-bromophos, and dichlorobromophenol.[3] It is expected that bromophos-ethyl would undergo analogous de-ethylation and hydrolysis to yield diethyl thionophosphate and 4-bromo-2,5-dichlorophenol.

References

Environmental Fate and Persistence of Bromophos-ethyl in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophos-ethyl, an organophosphate insecticide, was formerly used to control a range of agricultural and public health pests. As with many agrochemicals, understanding its behavior in the soil is critical for assessing its environmental impact. This technical guide provides a comprehensive overview of the environmental fate and persistence of bromophos-ethyl in soil, summarizing available quantitative data, outlining detailed experimental protocols for its study, and visualizing key processes. Given that bromophos-ethyl is an obsolete pesticide, publicly available data is limited; therefore, information from its closely related methyl analog, bromophos, is included for comparative purposes where noted.

Physicochemical Properties

A substance's chemical and physical properties are fundamental to its environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrCl₂O₃PS | --INVALID-LINK-- |

| Molecular Weight | 394.05 g/mol | --INVALID-LINK-- |

| Water Solubility | 0.14 mg/L at 20 °C | --INVALID-LINK-- |

| Vapor Pressure | 4.60 x 10⁻⁵ mm Hg at 30 °C | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | 6.15 | --INVALID-LINK-- |

| Henry's Law Constant | 1.6 x 10⁻⁵ atm-m³/mol (estimated) | --INVALID-LINK-- |

Degradation and Persistence in Soil

The persistence of bromophos-ethyl in soil is influenced by a combination of biotic and abiotic degradation processes. It is generally considered to be non-persistent in soil systems[1].

Quantitative Data on Soil Persistence

Quantitative data on the dissipation of bromophos-ethyl in soil is scarce in publicly available literature. The following table summarizes the available data for bromophos-ethyl and its analog, bromophos.

| Compound | Soil Type | DT₅₀ (days) | Experimental Conditions | Reference |

| Bromophos-ethyl | Not Specified | 8 | Aerobic | --INVALID-LINK-- (Dataset no longer available) |

| Bromophos | High Moorland (acidic, high organic matter) | ~11-12 (calculated from data) | Field application (0.5 g a.i./m²) | --INVALID-LINK-- |

| Bromophos | Sandy Soil | < 3 | Field application (0.5 g a.i./m²) | --INVALID-LINK-- |

| Bromophos | Clay Soil | < 3 | Field application (0.5 g a.i./m²) | --INVALID-LINK-- |

| Bromophos | Soil (unspecified) | 88.5 | Biodegradation screening study (inoculum) | --INVALID-LINK-- |

| Bromophos | Soil (unspecified) | 48.3 | Illuminated (>290 nm) | --INVALID-LINK-- |

| Bromophos | Soil (unspecified) | 80 | Dark control | --INVALID-LINK-- |

Note: DT₅₀ (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate.

Degradation Pathways

The primary routes of bromophos-ethyl degradation in the soil environment are microbial degradation, hydrolysis, and photodegradation.

Microbial Degradation: This is often the most significant pathway for the breakdown of organophosphate pesticides in soil. Microorganisms, particularly bacteria, can utilize the pesticide as a source of carbon and phosphorus. The initial step in the microbial degradation of bromophos-ethyl is likely the hydrolysis of the phosphoester bond, catalyzed by enzymes such as organophosphate hydrolases (phosphotriesterases)[2]. This cleavage results in the formation of O,O-diethyl phosphorothioate (B77711) and 4-bromo-2,5-dichlorophenol (B52177). These primary metabolites can be further degraded by soil microorganisms.

Hydrolysis: Bromophos-ethyl is stable in aqueous suspensions up to a pH of 9. In more alkaline conditions, it undergoes slow hydrolysis[3]. The rate of hydrolysis is influenced by soil pH and temperature.

Photodegradation: On the soil surface, bromophos-ethyl can be degraded by sunlight. The half-life of the related compound bromophos under illumination was found to be shorter than in dark conditions, indicating that photolysis contributes to its degradation[4]. The primary photoproduct is likely 4-bromo-2,5-dichlorophenol[4].

Below is a diagram illustrating the putative degradation pathway of bromophos-ethyl in soil.

Sorption and Mobility in Soil

The mobility of a pesticide in soil, which determines its potential to leach into groundwater, is largely governed by its sorption to soil particles.

Quantitative Data on Soil Sorption

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a pesticide's tendency to adsorb to soil. A high Koc value suggests strong adsorption and low mobility.

| Compound | Koc (L/kg) | Mobility Classification | Method | Reference |

| Bromophos-ethyl | 54,000 (estimated) | Immobile | Estimation | --INVALID-LINK-- |

The estimated high Koc value for bromophos-ethyl indicates that it is expected to have no mobility in soil and is unlikely to leach into groundwater[3]. It will be strongly adsorbed to soil organic matter and clay particles.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data on the environmental fate of pesticides. Below are detailed, representative protocols for key studies based on these guidelines.

Protocol 1: Aerobic Soil Degradation (based on OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of bromophos-ethyl in soil and to identify its major transformation products.

Materials:

-

Freshly collected and sieved (<2 mm) soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass).

-

Radiolabeled ([¹⁴C]) bromophos-ethyl of high purity.

-

Analytical standards of bromophos-ethyl and its potential metabolites.

-

Incubation vessels (e.g., biometer flasks) that allow for the trapping of CO₂ and volatile organic compounds.

-

Incubator with controlled temperature and humidity.

-

Extraction solvents (e.g., acetonitrile (B52724), methanol).

-

Analytical instrumentation (e.g., LSC, HPLC-UV/radio-detector, LC-MS/MS, GC-MS).

Procedure:

-

Soil Preparation and Treatment: Bring the soil to a moisture content of 40-60% of its maximum water holding capacity. Treat the soil with a solution of [¹⁴C]-bromophos-ethyl at a concentration relevant to its agricultural use.

-

Incubation: Place the treated soil samples into the biometer flasks and incubate in the dark at a constant temperature (e.g., 20 ± 2 °C). Include traps for CO₂ (e.g., potassium hydroxide (B78521) solution) and volatile organics (e.g., polyurethane foam plugs).

-

Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent or series of solvents. Analyze the CO₂ and volatile traps.

-

Analysis: Quantify the total radioactivity in the extracts, traps, and remaining soil (non-extractable residues) using Liquid Scintillation Counting (LSC). Identify and quantify bromophos-ethyl and its transformation products in the extracts using HPLC with radio-detection and/or LC-MS/MS.

-

Data Analysis: Plot the concentration of bromophos-ethyl and its major metabolites over time. Calculate the DT₅₀ and DT₉₀ values for bromophos-ethyl using appropriate kinetic models (e.g., single first-order).

The following diagram illustrates a typical workflow for a soil degradation study.

Protocol 2: Adsorption-Desorption Study (based on OECD Guideline 106)

Objective: To determine the soil adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients of bromophos-ethyl.

Materials:

-

At least four different soil types with varying organic carbon content, pH, and texture.

-

Radiolabeled ([¹⁴C]) bromophos-ethyl.

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes with screw caps.

-

Shaker.

-

Centrifuge.

-

LSC.

Procedure:

-

Preliminary Test: To determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation during the experiment.

-

Adsorption Phase:

-

Weigh a known amount of soil into centrifuge tubes.

-

Add a known volume of 0.01 M CaCl₂ solution containing a series of concentrations of [¹⁴C]-bromophos-ethyl.

-

Shake the tubes for the predetermined equilibration time at a constant temperature (e.g., 25 ± 1 °C).

-

Centrifuge the tubes to separate the soil and aqueous phases.

-

Analyze the radioactivity in the supernatant by LSC to determine the equilibrium concentration in the aqueous phase (Ce).

-

Calculate the amount of bromophos-ethyl adsorbed to the soil by difference.

-

-

Desorption Phase:

-

Remove a portion of the supernatant from the adsorption phase and replace it with a fresh 0.01 M CaCl₂ solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the radioactivity in the supernatant to determine the amount of bromophos-ethyl desorbed.

-

-

Data Analysis:

-

Calculate the adsorption coefficient (Kd) for each concentration and soil type.

-

Normalize Kd to the organic carbon content of the soil to obtain Koc (Koc = (Kd / %OC) * 100).

-

Determine the Freundlich adsorption isotherm (log Cs = log Kf + (1/n) log Ce) to describe the adsorption behavior.

-

Protocol 3: Analytical Method for Bromophos-ethyl and Metabolites in Soil

Objective: To quantify the residues of bromophos-ethyl and its primary metabolite, 4-bromo-2,5-dichlorophenol, in soil samples.

Instrumentation: Gas Chromatograph with Mass Spectrometric detection (GC-MS) or Liquid Chromatograph with tandem Mass Spectrometric detection (LC-MS/MS).

Sample Preparation (QuEChERS-based approach):

-

Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add magnesium sulfate (B86663) and sodium chloride. Shake vigorously for 1 minute and then centrifuge.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.

-

Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injection: Splitless mode.

-

Oven Program: A temperature gradient to separate the analytes.

-

MS Detection: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of bromophos-ethyl and its derivatized metabolite.

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both with a small amount of formic acid or ammonium (B1175870) formate.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for bromophos-ethyl and 4-bromo-2,5-dichlorophenol for high selectivity and sensitivity.

Conclusion

Bromophos-ethyl is an organophosphate insecticide with low persistence in soil. Its environmental fate is primarily dictated by microbial degradation, with hydrolysis and photodegradation also playing a role. The high estimated soil sorption coefficient (Koc) of 54,000 suggests that bromophos-ethyl is immobile in soil and poses a low risk of leaching into groundwater. The primary degradation products are O,O-diethyl phosphorothioate and 4-bromo-2,5-dichlorophenol, which are further metabolized by soil microorganisms. While specific experimental data for bromophos-ethyl is limited due to its obsolete status, standardized OECD protocols provide a robust framework for assessing its environmental fate and persistence. Further research, should it be required, would benefit from studies conducted under a variety of soil and environmental conditions to provide a more complete picture of its behavior in the terrestrial environment.

References

- 1. Bromophos-ethyl (Ref: SHG-2225) [sitem.herts.ac.uk]

- 2. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromophos | C8H8BrCl2O3PS | CID 16422 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Bromophos-Ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromophos-ethyl in water and various organic solvents. The information is compiled from various scientific sources to support research, development, and formulation activities involving this organophosphate insecticide.

Core Data: Solubility of Bromophos-Ethyl

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including environmental fate, biological availability, and formulation efficacy. The following tables summarize the available quantitative and qualitative solubility data for bromophos-ethyl.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 0.14 mg/L | [1] |

| Water | 20 | 0.44 mg/L | [1] |

| Water | 20 (pH 7) | 2.0 mg/L | [2] |

Note: The variability in reported aqueous solubility may be attributed to differences in experimental conditions and analytical techniques.

Qualitative and Semi-Quantitative Solubility Data

| Solvent(s) | Temperature (°C) | Solubility Description | Reference |

| Most common organic solvents | 20 | Completely soluble | [1] |

| All organic solvents | Not Specified | Soluble | [1] |

| Acetone | 20 | Miscible | [2] |

| Chloroform | Not Specified | Slightly soluble | |

| Methanol | Not Specified | Slightly soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The most widely accepted method for determining the water solubility of chemical substances is outlined in the OECD Guideline for the Testing of Chemicals, Section 105. This guideline describes two primary methods: the Column Elution Method and the Flask Method (also known as the Shake-Flask Method).[3][4][5][6]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for substances with solubilities above 10⁻² g/L and is the most common technique for determining the solubility of pesticides.

1. Principle:

An excess amount of the test substance (bromophos-ethyl) is agitated in a solvent (water or an organic solvent) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

2. Materials and Apparatus:

-

Test Substance: Analytical grade bromophos-ethyl.

-

Solvent: High-purity water or the desired organic solvent.

-

Vessels: Glass flasks or tubes with sufficient volume and tight-fitting, inert stoppers.

-

Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5 °C) and providing consistent agitation.[5]

-

Separation Equipment: Centrifuge or filtration apparatus with inert filters (e.g., PTFE or glass fiber) that do not adsorb the test substance.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.[7][8]

3. Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and determine the appropriate amount of substance and equilibration time needed for the definitive test.[5]

-

Equilibration: An excess amount of bromophos-ethyl is added to a known volume of the solvent in the glass vessel. The vessel is then placed in the constant temperature shaker and agitated until equilibrium is reached. This can take 24 to 48 hours, and periodic sampling may be necessary to confirm that equilibrium has been established.

-

Phase Separation: Once equilibrium is achieved, the solution is allowed to stand to let the undissolved particles settle. The saturated solution is then carefully separated from the solid phase by centrifugation or filtration at the test temperature.

-

Quantification: The concentration of bromophos-ethyl in the clear, saturated solution is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

4. Data and Reporting:

The solubility is reported as the average of at least three replicate determinations, expressed in units of mass per volume of solvent (e.g., mg/L). The test temperature and any other relevant experimental conditions should be clearly documented.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of bromophos-ethyl using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. Bromophos-ethyl | C10H12BrCl2O3PS | CID 20965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromophos-ethyl (Ref: SHG-2225) [sitem.herts.ac.uk]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Bromophos-ethyl | SIELC Technologies [sielc.com]

- 8. Bromophos-Ethyl Analytical Standard, Best Price for HPLC & GC Applications [nacchemical.com]

An In-depth Technical Guide on the Molecular Structure and Spectral Data of Bromophos-ethyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and spectral data of Bromophos-ethyl (CAS 4824-78-6), an organothiophosphate insecticide. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed structural and spectral information for identification, characterization, and analytical method development. This guide includes key identifiers, tabulated spectral data for Mass Spectrometry (MS), and predicted data for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside detailed experimental protocols for these analytical techniques. Visualizations of the molecular structure and a general analytical workflow are also provided to aid in understanding.

Molecular Structure and Identification

Bromophos-ethyl is an organophosphate insecticide.[1] Its chemical structure is characterized by a 4-bromo-2,5-dichlorophenyl group attached to a O,O-diethyl phosphorothioate (B77711) moiety.

| Identifier | Value |

| IUPAC Name | O-(4-bromo-2,5-dichlorophenyl) O,O-diethyl phosphorothioate[2] |

| Synonyms | Ethyl bromophos, Nexagan, Filariol[3] |

| CAS Number | 4824-78-6[2] |

| Molecular Formula | C₁₀H₁₂BrCl₂O₃PS[2] |

| Molecular Weight | 394.05 g/mol |

| Canonical SMILES | CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl[1] |

| InChI Key | KWGUFOITWDSNQY-UHFFFAOYSA-N[1] |

graph "Bromophos_ethyl_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [penwidth=1.5];// Atom nodes P [label="P", pos="0,0!", fillcolor="#FBBC05", shape=circle, style=filled, fontcolor="#202124"]; S [label="S", pos="0,1!", fillcolor="#FBBC05", shape=circle, style=filled, fontcolor="#202124"]; O1 [label="O", pos="-1.2,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="1.2,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="0,-1.2!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"];

// Diethyl groups C1 [label="CH₂", pos="-2.2,-0.5!"]; C2 [label="CH₃", pos="-3.2,-0.5!"]; C3 [label="CH₂", pos="2.2,-0.5!"]; C4 [label="CH₃", pos="3.2,-0.5!"];

// Aromatic ring C5 [label="C", pos="0,-2.2!", shape=none]; C6 [label="C", pos="1,-2.8!", shape=none]; C7 [label="C", pos="1,-4!", shape=none]; C8 [label="C", pos="0,-4.6!", shape=none]; C9 [label="C", pos="-1,-4!", shape=none]; C10 [label="C", pos="-1,-2.8!", shape=none];

// Substituents on the ring Cl1 [label="Cl", pos="-2,-2.5!", fillcolor="#34A853", shape=circle, style=filled, fontcolor="#FFFFFF"]; Br [label="Br", pos="0,-5.6!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; Cl2 [label="Cl", pos="2,-2.5!", fillcolor="#34A853", shape=circle, style=filled, fontcolor="#FFFFFF"]; H1 [label="H", pos="1.8,-4.2!"]; H2 [label="H", pos="-1.8,-4.2!"];

// Bonds P -- S [label="=", len=0.8]; P -- O1; P -- O2; P -- O3; O1 -- C1; C1 -- C2; O2 -- C3; C3 -- C4; O3 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C10 -- Cl1; C6 -- Cl2; C8 -- Br; C7 -- H1; C9 -- H2;

// Invisible edges for ring shape edge [style=invis]; C5 -- C7; C6 -- C8; C7 -- C9; C8 -- C10; C9 -- C5; C10 -- C6; }

Figure 1: Molecular Structure of Bromophos-ethyl.

Spectral Data

This section details the mass spectrometric, infrared, and nuclear magnetic resonance spectral data for Bromophos-ethyl.

Mass Spectrometry (MS)

Mass spectrometry of Bromophos-ethyl typically involves gas chromatography for sample introduction (GC-MS). The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

| Feature | Data |

| Ionization Mode | Electron Ionization (EI)[4] |

| Major Fragments (m/z) | 359, 331, 303, 242, 125, 97[5] |

| Molecular Ion [M]⁺ | m/z 392 (based on the isotopic pattern of Br and Cl) |

| GC-MS/MS Precursor Ion | 358.89 |

| GC-MS/MS Product Ions | 302.91, 330.90 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 2980 - 2850 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| P-O-Aryl | 1240 - 1160 | Stretch |

| P-O-Alkyl | 1050 - 1000 | Stretch |

| C-O | 1100 - 1000 | Stretch |

| P=S | 850 - 650 | Stretch |